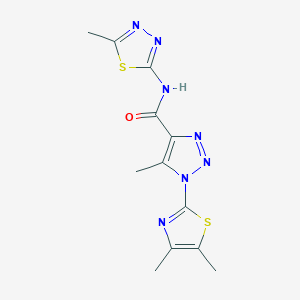
1-(4,5-dimethylthiazol-2-yl)-5-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4,5-dimethylthiazol-2-yl)-5-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C12H13N7OS2 and its molecular weight is 335.4. The purity is usually 95%.
The exact mass of the compound 1-(4,5-dimethylthiazol-2-yl)-5-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(4,5-dimethylthiazol-2-yl)-5-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4,5-dimethylthiazol-2-yl)-5-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Biological Activity
Researchers have synthesized a range of compounds, including triazoles and thiadiazoles, to explore their biological activities, particularly their anticancer, antimicrobial, and antiviral properties. For instance, a study by Gomha et al. (2017) focused on synthesizing novel Schiff bases containing a thiadiazole scaffold and benzamide groups, which exhibited promising anticancer activity against several human cancer cell lines. These compounds were synthesized using a facile, solvent-free method under microwave irradiation, demonstrating an innovative approach to drug discovery (Gomha et al., 2017).
Antiviral Applications Against COVID-19
The search for effective antiviral agents against COVID-19 has led to the synthesis of thiadiazole and triazole hybrids, showing good docking scores to COVID-19 main protease, suggesting potential antiviral activity. Rashdan et al. (2021) synthesized such hybrids, providing a structure-aided in silico virtual screening to identify their antiviral activity, highlighting the importance of synthetic chemistry in addressing global health challenges (Rashdan et al., 2021).
Molecular Docking and Anticancer Evaluation
The synthesis of hybrid molecules containing heterocyclic moieties like thiadiazole and triazole has also been explored for their anticancer properties. Studies have employed molecular docking to predict the interaction of these compounds with cancer targets, and in vitro assays to evaluate their efficacy against cancer cell lines. For example, Tiwari et al. (2017) synthesized Schiff bases with thiadiazole and benzamide groups, assessing their anticancer activity and using molecular docking to understand their mechanism of action (Tiwari et al., 2017).
Antibacterial and Antimicrobial Properties
The antibacterial and antimicrobial properties of compounds containing 1,2,3-triazole and thiadiazole moieties have been extensively studied. New derivatives have been synthesized and tested against various bacterial strains, showing significant activity. Balandis et al. (2019) synthesized pyrrolidinone derivatives with triazole, thiazole, and thiadiazole moieties, demonstrating excellent antibacterial activity against pathogens like P. aeruginosa and L. monocytogenes (Balandis et al., 2019).
特性
IUPAC Name |
1-(4,5-dimethyl-1,3-thiazol-2-yl)-5-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N7OS2/c1-5-7(3)21-12(13-5)19-6(2)9(16-18-19)10(20)14-11-17-15-8(4)22-11/h1-4H3,(H,14,17,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXLUICRNOWRRIT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C(=C(N=N2)C(=O)NC3=NN=C(S3)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N7OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

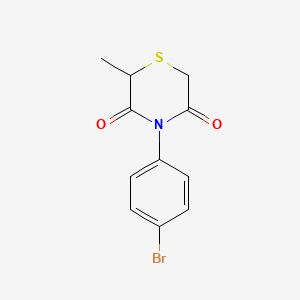
![2-[(thien-2-ylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid](/img/structure/B2355934.png)
![5-Bromo-6-(((4-chlorophenyl)thio)methyl)-3-methylimidazo[2,1-b]thiazole](/img/structure/B2355938.png)
![Tert-butyl (1R,3R,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylate](/img/structure/B2355939.png)
![N-[1-(4-methylphenyl)ethyl]-4-{[2-(3-methylphenyl)pyrimidin-4-yl]oxy}benzamide](/img/structure/B2355942.png)

![1-(2-Ethylbenzofuro[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2355944.png)
![3-[1-(5-Chloropyrimidin-2-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2355945.png)
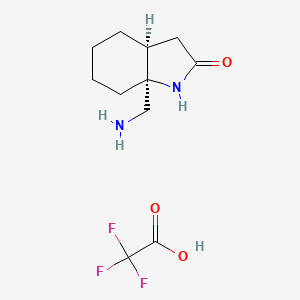
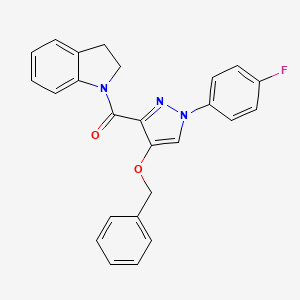
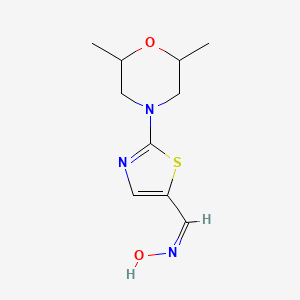
![N-[(4-methoxy-1-naphthyl)methyl]cyclohexanamine hydrobromide](/img/no-structure.png)
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2355952.png)
